molecular formula C48H90O17 B1622090 Hexaglycerol tristearate CAS No. 71185-87-0

Hexaglycerol tristearate

Cat. No.: B1622090
CAS No.: 71185-87-0
M. Wt: 939.2 g/mol
InChI Key: SBFLFRSXNYZPEH-YMKFFAQDSA-N
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Description

Hexaglycerol tristearate is a complex organic compound characterized by multiple hydroxyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexaglycerol tristearate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically includes the esterification of hydroxyl groups with butanoic and pentanoic acids, followed by the coupling of these intermediates with octadecanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of flow reactors could be advantageous for maintaining consistent reaction conditions and scaling up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Hexaglycerol tristearate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Ester groups can be reduced to alcohols.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of ester groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Hexaglycerol tristearate can be used as a model compound for studying complex esterification and hydrolysis reactions.

Biology

In biology, this compound may serve as a substrate for enzymatic studies, particularly those involving esterases and lipases, to understand enzyme specificity and kinetics.

Medicine

In medicine, the compound’s potential as a drug delivery vehicle could be explored, given its multiple ester groups that can be hydrolyzed to release active pharmaceutical ingredients.

Industry

In industry, this compound could be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Hexaglycerol tristearate involves the hydrolysis of its ester bonds by esterases or lipases, releasing the constituent acids and alcohols. These hydrolysis products can then interact with various molecular targets, such as cell membranes or enzymes, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] hexadecanoate
  • [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate

Properties

CAS No.

71185-87-0

Molecular Formula

C48H90O17

Molecular Weight

939.2 g/mol

IUPAC Name

[(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C48H90O17/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-26-46(54)62-33-41(52)32-57-28-39(50)29-59-36-44(65-47(55)24-7-3)37-60-31-40(51)30-58-35-43(64-45(53)8-4)38-61-34-42(27-49)63-48(56)25-10-6-2/h39-44,49-52H,5-38H2,1-4H3/t39-,40+,41+,42+,43-,44-/m0/s1

InChI Key

SBFLFRSXNYZPEH-YMKFFAQDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O

Origin of Product

United States

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